molecular formula C14H13NO3S B496665 2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate

2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate

Cat. No.: B496665
M. Wt: 275.32g/mol
InChI Key: KIBPWCWKHYVNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a benzyl group, and a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxylic acid with a benzylamine derivative under specific reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • 2-Methylbenzothiophene
  • 2-Bromobenzothiophene

Uniqueness

2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group and the benzyl moiety differentiates it from other thiophene derivatives, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32g/mol

IUPAC Name

[2-(methylcarbamoyl)phenyl]methyl thiophene-2-carboxylate

InChI

InChI=1S/C14H13NO3S/c1-15-13(16)11-6-3-2-5-10(11)9-18-14(17)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,16)

InChI Key

KIBPWCWKHYVNPQ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1COC(=O)C2=CC=CS2

Canonical SMILES

CNC(=O)C1=CC=CC=C1COC(=O)C2=CC=CS2

Origin of Product

United States

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